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Compound of Interest

Compound Name: Dregeoside Gal

Cat. No.: B15591673

A comprehensive analysis of the available scientific literature reveals a notable absence of
studies specifically investigating the compound "Dregeoside Gal" and its mechanism of action
in cancer cells. Despite extensive searches, no direct research detailing the bioactivity,
signaling pathways, or experimental protocols associated with this specific molecule has been
identified.

However, research into the plant from which Dregeoside Gal is likely derived, Dregea
volubilis, and other related compounds from the Dregeoside family, offers preliminary insights
into potential antitumor properties. This guide synthesizes the existing data on Dregea volubilis
extracts and related compounds, providing a foundational understanding for researchers,
scientists, and drug development professionals interested in this area.

Antitumor Activity of Dregea volubilis Extracts and
Related Compounds

Extracts from Dregea volubilis have demonstrated antitumor effects in preclinical studies.
Notably, a methanolic extract of Dregea volubilis leaves (MEDV) has been evaluated for its
efficacy against Ehrlich ascites carcinoma (EAC) cells.[1][2] Furthermore, two other pregnane
glycosides isolated from this plant, dregeosides Apl and AO1, have been reported to exhibit
antitumor activities against melanoma B-16 in mice.[2][3]
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The antitumor effects of the petroleum ether extract of Dregea volubilis fruits (PEDV) have also
been investigated in EAC-bearing mice, showing a significant reduction in tumor volume and
weight, and an increased lifespan of the host animals.[3] The mechanism of action for these
extracts appears to be linked to their antioxidant properties.[1][2]

Quantitative Data on Antitumor Activity

The available quantitative data from in vitro studies on the methanolic extract of Dregea
volubilis leaves (MEDV) is summarized below.
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Experimental Protocols

Detailed methodologies for the key experiments cited in the literature on Dregea volubilis
extracts are provided to facilitate further research.

In Vitro Cytotoxicity Assay

The in vitro antitumor activity of the methanolic extract of Dregea volubilis leaves (MEDV) was
determined against the Ehrlich Ascites Carcinoma (EAC) cell line.[1][2]

o Cell Culture: EAC cells were aspirated from the peritoneal cavity of tumor-bearing mice,
washed with saline, and a cell suspension was prepared.

o Treatment: The cell suspension was treated with various concentrations of the MEDV
extract.

 Viability Assessment: Cell viability was determined using the trypan blue exclusion method.
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» IC50 Determination: The concentration of the extract that inhibited 50% of the cell growth
(IC50) was calculated.

In Vivo Antitumor Activity in EAC-Bearing Mice

The in vivo antitumor and antioxidant activity of MEDV was evaluated in mice bearing Ehrlich
Ascites Carcinoma.[1][2]

Animal Model: Swiss albino mice were used for the study.
e Tumor Inoculation: EAC cells were injected intraperitoneally into the mice.

e Treatment: Twenty-four hours after tumor inoculation, the mice were treated with MEDV at
different dose levels (50, 100, and 200 mg/kg) for nine consecutive days.[1]

o Parameter Evaluation: The antitumor effect was assessed by measuring the change in tumor
volume, packed cell volume, and viable and non-viable tumor cell counts.[1][2] The lifespan
of the treated mice was also monitored.[3]

o Hematological and Biochemical Analysis: Hematological profiles were analyzed.[1][3]
Hepatic lipid peroxidation levels and the activity of antioxidant enzymes such as superoxide
dismutase and catalase were also measured to assess the antioxidant status.[1][2]

Experimental Workflow

The general workflow for evaluating the antitumor properties of Dregea volubilis extracts, as
inferred from the available literature, is depicted below.
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Workflow for Antitumor Evaluation of Dregea volubilis Extracts.

Conclusion and Future Directions

While there is a clear gap in the scientific literature regarding the specific mechanism of action
of Dregeoside Gal in cancer cells, the preliminary research on Dregea volubilis extracts and
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other Dregeosides is promising. The observed antitumor activity, coupled with antioxidant
effects, suggests a potential avenue for novel anticancer drug discovery.

Future research should focus on the isolation and characterization of individual compounds
from Dregea volubilis, including Dregeoside Gal. Subsequent in-depth studies are imperative
to elucidate the precise molecular mechanisms, including the identification of specific signaling
pathways (e.g., apoptosis, cell cycle regulation) and molecular targets through which these
compounds exert their cytotoxic effects on cancer cells. Such investigations will be crucial in
determining the therapeutic potential of Dregeoside Gal and other related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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